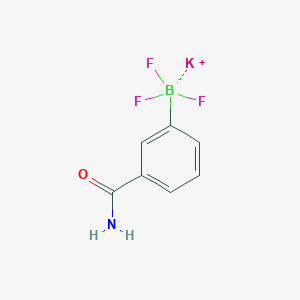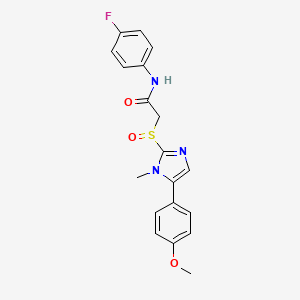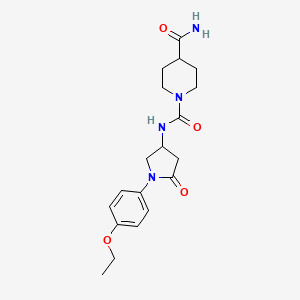
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C12H8Cl2N4O4S and its molecular weight is 375.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticonvulsant Activity
Research on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide has indicated significant anticonvulsant activity. These compounds, designed and synthesized to meet the structural requirements of pharmacophores, have shown effectiveness in both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures models, with some compounds emerging as highly effective anticonvulsant agents with low toxicity. Molecular docking studies further support these findings by establishing the molecular interaction of potent compounds with Na+ channels and GABA_A receptors (Nath et al., 2021).
Anticancer Potential
Derivatives containing the 1,3,4-oxadiazole moiety have been explored for their anticancer properties. Specifically, compounds with this structural motif have been found to induce apoptosis in cancer cell lines, showcasing good activity against breast and colorectal cancer but varying activity against other cancer types. The identification of molecular targets, such as TIP47, a receptor-binding protein for IGF II, indicates the potential mechanism of action for these compounds, highlighting their relevance in cancer research (Zhang et al., 2005).
Novel Synthesis and Biological Assessment
The synthesis and biological assessment of compounds with an 1,2,4-oxadiazole cycle have been a focus, leading to the development of novel synthetic approaches for creating diverse functionalized derivatives. These studies provide foundational methods for synthesizing compounds with potential pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects. The synthetic methodology and subsequent pharmacological evaluation underline the versatility and applicability of the 1,2,4-oxadiazole scaffold in medicinal chemistry (Karpina et al., 2019).
FLAP Inhibition
Research on novel inhibitors of the five-lipoxygenase activity protein (FLAP) has led to the development of compounds with excellent pharmacokinetic properties. These inhibitors, characterized by specific structural features, including the 1,3,4-oxadiazole moiety, demonstrate the potential for treating conditions associated with FLAP activity. The synthesis of isotopically labeled versions of these compounds further supports their application in pharmacological studies (Latli et al., 2015).
特性
IUPAC Name |
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4O4S/c13-6-3-5(10(14)23-6)11-16-17-12(22-11)15-7(19)4-18-8(20)1-2-9(18)21/h3H,1-2,4H2,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEJMJXNFFPGFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Ethoxyphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B2712859.png)


![5-[(4-Tert-butylphenyl)methylsulfanyl]-2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2712867.png)



![4-methyl-N-[(Z)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]benzenesulfonamide](/img/structure/B2712873.png)
![Ethyl 2-[(2-phenoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2712874.png)


![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2712877.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)butane-1-sulfonamide](/img/structure/B2712878.png)
![Methyl 4-[(4-chlorophenyl)amino]quinoline-2-carboxylate](/img/structure/B2712882.png)